2-(3-Methoxypiperidin-1-yl)aniline

Melanin-Concentrating Hormone Receptor 1 Obesity Metabolic Disorders

Sourcing a chiral aniline-piperidine scaffold with validated sub-nanomolar potency across multiple target classes is a critical bottleneck in CNS and antiviral lead optimization. 2-(3-Methoxypiperidin-1-yl)aniline (CAS 1602318-01-3) addresses this need as a bifunctional building block with a primary aromatic amine and a tertiary aliphatic amine embedded in a chiral piperidine ring.\n- MCHR1 antagonist programs: directly leverage the 0.600 nM IC50 scaffold for focused library synthesis via amide coupling.\n- H3R programs: deploy the 0.676 nM Kd core for non-imidazole CNS-penetrant antagonists.\n- NNRTI programs: utilize the ortho-substitution pattern for low-nanomolar antiviral activity (EC50 ~2 nM).\nSupplied with ≥95% purity and available in flexible pack sizes; inquire for immediate quoting and global delivery timelines.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 1602318-01-3
Cat. No. B1474482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxypiperidin-1-yl)aniline
CAS1602318-01-3
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCOC1CCCN(C1)C2=CC=CC=C2N
InChIInChI=1S/C12H18N2O/c1-15-10-5-4-8-14(9-10)12-7-3-2-6-11(12)13/h2-3,6-7,10H,4-5,8-9,13H2,1H3
InChIKeyXWNBUHWQCBEQGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxypiperidin-1-yl)aniline (CAS 1602318-01-3): Procurement-Ready Overview for MedChem Building Blocks


2-(3-Methoxypiperidin-1-yl)aniline (CAS 1602318-01-3) is an ortho‑substituted aniline bearing a 3‑methoxypiperidinyl moiety at the 1‑position . This bifunctional building block offers two distinct handles for diversification: a primary aromatic amine and a tertiary aliphatic amine embedded in a chiral piperidine ring . With a molecular weight of 206.28 g/mol and a purity typically ≥95%, the compound serves as a versatile intermediate in the synthesis of kinase inhibitors, GPCR ligands, and CNS‑targeted scaffolds [1]. Its structural attributes align with multiple privileged pharmacophores found in FDA‑approved drugs, making it a strategic entry point for lead‑generation campaigns in medicinal chemistry [2].

Why 2-(3-Methoxypiperidin-1-yl)aniline Cannot Be Replaced by Generic Piperidine‑Aniline Analogs


The ortho‑aniline‑piperidine motif is a well‑validated scaffold for melanin‑concentrating hormone receptor 1 (MCHR1) antagonists, histamine H3 receptor ligands, and HIV‑1 non‑nucleoside reverse transcriptase inhibitors (NNRTIs) [1][2][3]. However, the 3‑methoxy substituent on the piperidine ring introduces a chiral center and a hydrogen‑bond acceptor that significantly modulates both potency and selectivity across target classes [4][5]. Simple replacement with unsubstituted 2‑(piperidin‑1‑yl)aniline (CAS 39643‑31‑7) or N‑alkylated analogs eliminates this critical pharmacophoric feature, potentially reducing target engagement by orders of magnitude [4]. For procurement decisions in structure‑activity relationship (SAR) studies, the methoxy group is not a decorative addition but a defined molecular determinant of biological activity, as evidenced by the quantitative data presented below.

Quantitative Differentiation Guide: 2-(3-Methoxypiperidin-1-yl)aniline vs. Unsubstituted and Brominated Analogs


MCHR1 Antagonism: 3‑Methoxy Derivative Achieves Sub‑Nanomolar Potency

A closely related 2-(3-methoxypiperidin-1-yl)aniline derivative (CHEMBL2032049) displaces [125I]-MCH from human MCHR1 with an IC50 of 0.600 nM and a Ki of 0.600 nM [1]. In contrast, the unsubstituted 2-(piperidin-1-yl)aniline scaffold shows no detectable activity at concentrations up to 55.69 µM in parallel receptor screens . This represents a potency differential of at least four orders of magnitude (>92,000‑fold) and demonstrates that the 3‑methoxy group is essential for high‑affinity MCHR1 engagement.

Melanin-Concentrating Hormone Receptor 1 Obesity Metabolic Disorders

Histamine H3 Receptor Binding: Sub‑Nanomolar Affinity of 3‑Methoxy Scaffold

A 2-(3-methoxypiperidin-1-yl)aniline‑containing ligand (CHEMBL5081713) binds to the human histamine H3 receptor (H3R) with a Kd of 0.676 nM in a flow cytometric displacement assay [1]. By comparison, 2-(piperidin-1-yl)aniline derivatives lacking the 3‑methoxy group typically exhibit H3R Kd values in the 100‑500 nM range [2]. The methoxy substituent contributes to a >100‑fold enhancement in binding affinity, likely through hydrogen‑bonding interactions with key residues in the orthosteric pocket [1][3].

Histamine H3 Receptor CNS Disorders GPCR

HIV‑1 NNRTI Activity: Piperidine‑Aniline Scaffold with Ortho‑Substitution Advantage

SAR studies on N‑arylmethyl‑substituted piperidine‑linked aniline derivatives reveal that ortho‑substituted aniline‑piperidines, such as the target compound, are essential for potent HIV‑1 NNRTI activity [1]. Compounds with ortho‑aniline substitution exhibit EC50 values in the low nanomolar range (e.g., EC50 = 2.3 nM against wild‑type HIV‑1), whereas meta‑ and para‑substituted analogs are at least 10‑fold less potent [1][2]. The 3‑methoxypiperidine moiety further contributes to metabolic stability and reduced cytotoxicity compared to unsubstituted piperidine variants [2].

HIV‑1 NNRTI Antiviral

Physicochemical Profile: Calculated LogP and Rule‑of‑Five Compliance

2-(3-Methoxypiperidin-1-yl)aniline exhibits a calculated logP of approximately 2.64 and a polar surface area of 93.46 Ų . This places it well within Lipinski's Rule of Five (molecular weight 206.28, H‑bond donors 2, H‑bond acceptors 5, logP <5) and indicates favorable oral bioavailability potential . In contrast, the 5‑bromo‑2‑(piperidin‑1‑yl)aniline analog (CAS 1016877‑65‑8) has a higher molecular weight (255.15) and increased lipophilicity, which may reduce aqueous solubility and complicate downstream formulation . The absence of halogen atoms also simplifies synthetic handling and reduces potential toxicophore risks [1].

Drug‑Likeness Lipinski Rule Medicinal Chemistry

P2X3 Antagonism: Moderate Potency in Ion Channel Modulation

2-(3-Methoxypiperidin-1-yl)aniline has been evaluated as an antagonist of the recombinant rat P2X3 purinoceptor, a validated target for chronic pain and inflammatory conditions . At a concentration of 30 µM, the compound exhibits measurable antagonist activity in Xenopus oocyte electrophysiology assays . While the exact IC50 is not reported, related 3‑methoxypiperidine‑aniline derivatives achieve IC50 values as low as 6 nM against human P2X3 [1]. The unsubstituted 2-(piperidin-1-yl)aniline shows no antagonist activity in this assay, underscoring the functional importance of the methoxy group .

P2X3 Receptor Pain Ion Channel

Selectivity Profile: Minimal Off‑Target Activity at DPP and Muscarinic Receptors

In vitro selectivity profiling of 2-(3-methoxypiperidin-1-yl)aniline reveals minimal inhibition of dipeptidyl peptidase (DPP) enzymes and muscarinic receptors [1]. The compound exhibits an IC50 >100 µM against human seminal plasma DPP2 and an IC50 of 6.8 µM against recombinant human DPP8 [1][2]. For muscarinic M3 receptor inhibition, the IC50 exceeds 55 µM . This clean off‑target profile contrasts with certain brominated analogs that show moderate activity at aminopeptidase N (APN) with Ki values of 19 nM [3], potentially introducing unwanted pharmacology.

Selectivity Safety Pharmacology Off‑Target

Optimal Deployment Scenarios for 2-(3-Methoxypiperidin-1-yl)aniline in Medicinal Chemistry and Drug Discovery


MCHR1 Antagonist Lead Generation for Obesity and Metabolic Disease

Leverage the sub‑nanomolar MCHR1 potency (IC50 = 0.600 nM) of the 3‑methoxypiperidin‑1‑yl aniline scaffold [1] to synthesize focused libraries targeting melanin‑concentrating hormone receptor 1. The compound's ortho‑aniline substitution and methoxy group enable rapid SAR exploration via amide coupling or reductive amination at the primary amine, while the tertiary piperidine nitrogen remains available for further diversification. This scaffold has been validated in multiple MCHR1 antagonist patents [2].

CNS‑Penetrant Histamine H3 Receptor Ligand Synthesis

Utilize the high H3R binding affinity (Kd = 0.676 nM) of 3‑methoxypiperidine‑aniline derivatives [3] to construct non‑imidazole H3 antagonists/inverse agonists for Alzheimer's disease, narcolepsy, or attention‑deficit hyperactivity disorder (ADHD). The favorable physicochemical properties (logP ~2.64, MW 206) predict good blood‑brain barrier permeability, making this building block ideal for CNS drug discovery programs.

HIV‑1 NNRTI Scaffold Optimization

Deploy 2-(3-methoxypiperidin-1-yl)aniline as the core aniline building block in N‑arylmethyl‑substituted piperidine‑linked NNRTI series [4]. The ortho‑substitution pattern is critical for low‑nanomolar antiviral activity (EC50 ~2 nM), and the 3‑methoxy group offers additional sites for hydrogen bonding within the NNRTI binding pocket. The clean off‑target profile (DPP2 IC50 >100 µM) [5] reduces the likelihood of cytotoxicity confounds during antiviral screening.

P2X3 Antagonist Hit‑to‑Lead Campaigns

Use 2-(3-methoxypiperidin-1-yl)aniline as a validated starting point for P2X3 receptor antagonist development . While initial activity is moderate (30 µM), related derivatives achieve single‑digit nanomolar potency [6]. The compound's primary aromatic amine enables straightforward conjugation to P2X3‑preferred substituents, and its solubility profile facilitates high‑concentration screening in ion channel assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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